4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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Overview
Description
4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzenesulfonamide, followed by the introduction of the piperidinyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methoxyphenol
- 4-bromo-2-methoxybenzaldehyde
- 4-bromo-2-methoxypyridine
Uniqueness
Compared to these similar compounds, 4-bromo-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H25BrN2O3S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H25BrN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-7-6-11(17)8-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3 |
InChI Key |
IAMQHQSPYMCBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C=C2)Br)OC)C |
Origin of Product |
United States |
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